molecular formula C7H11N3O2 B1439084 (4,6-Dimethoxypyrimidin-5-yl)methanamine CAS No. 1118786-90-5

(4,6-Dimethoxypyrimidin-5-yl)methanamine

Cat. No. B1439084
M. Wt: 169.18 g/mol
InChI Key: HWSNTMODDYZABZ-UHFFFAOYSA-N
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Description

“(4,6-Dimethoxypyrimidin-5-yl)methanamine”, also known as DMPA, belongs to the pyrimidine family. It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular formula of “(4,6-Dimethoxypyrimidin-5-yl)methanamine” is C7H11N3O2 . The molecular weight is 169.18 g/mol .


Physical And Chemical Properties Analysis

  • Molecular Weight: 169.18 g/mol .
  • It is available in powder form .

Scientific Research Applications

  • Bone Disorders : A compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system, similar in structure to (4,6-Dimethoxypyrimidin-5-yl)methanamine, was found effective in increasing trabecular bone formation rate in rats (Pelletier et al., 2009).

  • Antidepressant-like Activity : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a structurally related compound, were discovered as serotonin 5-HT1A receptor-biased agonists and showed robust antidepressant-like activity (Sniecikowska et al., 2019).

  • Antiviral Properties : Compounds structurally related to (4,6-Dimethoxypyrimidin-5-yl)methanamine exhibited significant HIV inhibitory activity, with one derivative showing a higher therapeutic index than the standard treatment (Galal et al., 2010).

  • Anticancer Activity : Palladium and platinum complexes based on pyrrole Schiff bases, including compounds related to (4,6-Dimethoxypyrimidin-5-yl)methanamine, were investigated for their anticancer activity against various human cancerous cell lines, showing significant potential (Mbugua et al., 2020).

  • Herbicidal and Fungicidal Activities : A study focused on synthesizing novel compounds with herbicidal and fungicidal activities, including derivatives of 4,6-dimethoxypyrimidin, showing that some synthesized compounds exhibited notable herbicidal and fungicidal properties (Yuan-xian, 2013).

Safety And Hazards

The safety information available indicates that “(4,6-Dimethoxypyrimidin-5-yl)methanamine” has the following hazard statements: H302, H315, H318, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4,6-dimethoxypyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSNTMODDYZABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653871
Record name 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethoxypyrimidin-5-yl)methanamine

CAS RN

1118786-90-5
Record name 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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